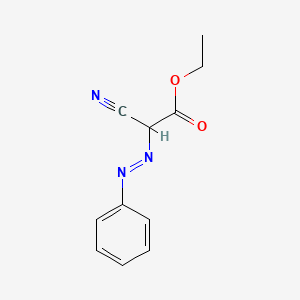

Cyano(phenylazo)acetic acid ethyl ester

描述

属性

IUPAC Name |

ethyl 2-cyano-2-phenyldiazenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAUOILIPHYSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)N=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001271343 | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15106-65-7 | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15106-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, cyano(phenylazo)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015106657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-2-(2-phenyldiazenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001271343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyano Phenylazo Acetic Acid Ethyl Ester and Analogues

Direct Synthetic Pathways

Direct synthetic routes to cyano(phenylazo)acetic acid ethyl ester primarily involve the formation of the characteristic azo linkage through diazotization-coupling reactions or the construction of the molecule around a central active methylene (B1212753) precursor.

The introduction of the phenylazo group (-N=N-Ph) is most commonly accomplished via a diazotization-coupling reaction sequence. This is a cornerstone reaction in the synthesis of azo compounds. nih.govglobalresearchonline.net The process begins with the diazotization of a primary aromatic amine, typically aniline (B41778), using a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). nih.gov This reaction converts the amine into a highly reactive aryldiazonium salt. nih.govglobalresearchonline.net

The resulting phenyldiazonium salt is a potent electrophile. scribd.com In the subsequent step, this salt is immediately reacted with a coupling component rich in electrons. nih.gov For the synthesis of the title compound, the coupling partner is a compound containing an active methylene group, such as ethyl cyanoacetate (B8463686). The reaction is an electrophilic substitution where the diazonium ion attacks the carbanion of the active methylene compound, leading to the formation of the azo linkage and yielding this compound. researchgate.net The pH of the coupling reaction is a critical parameter; phenols couple under alkaline conditions, while aromatic amines require slightly acidic conditions. nih.gov

Table 1: General Conditions for Diazotization-Coupling Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Diazonium salts are unstable and can decompose or become explosive at higher temperatures. nih.gov |

| Diazotization Medium | Acidic (e.g., HCl) | To generate nitrous acid from sodium nitrite and stabilize the resulting diazonium salt. nih.gov |

| Coupling Component | Electron-rich species (e.g., active methylene compound) | To facilitate electrophilic attack by the weakly electrophilic diazonium ion. nih.govscribd.com |

| Coupling pH | Dependent on coupling partner | Optimized to activate the coupling partner (e.g., deprotonate active methylene) while preventing diazonium salt decomposition. nih.gov |

The synthesis of this compound is a classic example of a condensation reaction involving an active methylene precursor. Ethyl cyanoacetate is an ideal substrate for this purpose due to its acidic methylene group flanked by two electron-withdrawing groups (a nitrile and an ester). wikipedia.orgatamanchemicals.com This dual activation enhances the acidity of the α-hydrogens, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base.

A prominent named reaction in this category is the Japp-Klingemann reaction. drugfuture.comnumberanalytics.com In this reaction, an aryl diazonium salt couples with an active methylene compound, such as a β-keto ester or, in this context, ethyl cyanoacetate. wikipedia.orgchemeurope.com The reaction proceeds via the nucleophilic addition of the enolate of ethyl cyanoacetate to the diazonium salt, forming an azo compound intermediate. wikipedia.org In many variations of the Japp-Klingemann reaction, one of the activating groups is cleaved during the process; however, when starting with ethyl cyanoacetate, the structure is directly formed without cleavage. drugfuture.comresearchgate.net The versatility of this reaction allows for the synthesis of a wide array of arylazo compounds, which are valuable intermediates in the production of more complex molecules like indoles and pyrazoles. numberanalytics.comwikipedia.orgchemeurope.com

An alternative pathway to this compound involves the esterification of its corresponding carboxylic acid, cyano(phenylazo)acetic acid. This method is particularly useful if the acid is more readily available or synthesized through a different route. The most common method for this transformation is the Fischer esterification. wikipedia.org

This process involves reacting cyano(phenylazo)acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. orgsyn.orgprepchem.comhillpublisher.com The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. To drive the equilibrium towards the formation of the ethyl ester, water, a byproduct of the reaction, is typically removed as it forms, often by azeotropic distillation with a suitable solvent like toluene. google.com Studies on the synthesis of similar esters have optimized various parameters to maximize yield. hillpublisher.come3s-conferences.org

Table 2: Representative Conditions for Fischer Esterification

| Reactant | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Carboxylic Acid | Ethanol (excess) | Acts as both solvent and reactant to shift equilibrium. | prepchem.com |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, increasing electrophilicity. | hillpublisher.com |

| Temperature | Reflux (approx. 80-85°C) | Increases reaction rate. | hillpublisher.com |

| Water Removal | Distillation | Drives the reaction to completion by removing a product. | google.com |

Precursor-Based Synthetic Strategies

These strategies focus on the preparation and use of key building blocks that are later incorporated to form the final product.

Synthetic routes can be designed around the use of phenylazo-containing intermediates. These intermediates, which already incorporate the core phenylazo moiety, can be synthesized and then elaborated in subsequent steps. For instance, the Japp-Klingemann reaction itself produces hydrazone products, which are tautomers of the azo compounds and serve as versatile intermediates. wikipedia.orgchemeurope.com

Compounds like 1-phenylazo-2-naphthol are synthesized through the coupling of a phenyl diazonium salt with β-naphthol, demonstrating the robust nature of forming phenylazo structures that can be analogous to the title compound's precursors. scribd.comresearchgate.netrepec.org Similarly, ethyl 3-oxo-2-(substituted phenylazo)butanoates are prepared from ethyl acetoacetate (B1235776) and diazonium salts, serving as key intermediates for the synthesis of azo pyridone dyes. researchgate.net The stability and reactivity of these phenylazo intermediates make them valuable synthons in multi-step syntheses. sigmaaldrich.com

Ethyl cyanoacetate is a cornerstone building block in organic synthesis, prized for its versatility stemming from its three distinct reactive centers: the nitrile, the ester, and the active methylene group. wikipedia.orgatamanchemicals.comchemimpex.com Its role in synthesizing this compound is a prime example of its utility.

The reactivity of the methylene group, which is central to the Japp-Klingemann and other condensation reactions, allows for its straightforward coupling with diazonium salts. wikipedia.orgresearchgate.net Beyond this specific application, ethyl cyanoacetate is a precursor to a vast number of compounds, including pharmaceuticals and heterocycles like pyrazoles and purines. wikipedia.orgatamanchemicals.com It can be prepared through several methods, including the Fischer esterification of cyanoacetic acid or the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and sodium cyanide. wikipedia.orgorgsyn.org Its properties make it an indispensable tool for constructing complex molecular architectures. researchgate.net

Table 3: Properties of Ethyl Cyanoacetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | wikipedia.org |

| Molar Mass | 113.116 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | atamanchemicals.com |

| Melting Point | -22 °C | chemimpex.com |

| Boiling Point | 208–210 °C | atamanchemicals.com |

| Key Reactive Site | Active methylene group (-CH₂-) | wikipedia.orgatamanchemicals.com |

Derivatization from Phenylacetic Acid Scaffolds

While the most prevalent synthesis of the title compound begins with ethyl cyanoacetate, an alternative conceptual pathway involves the modification of phenylacetic acid scaffolds. mdpi.com This approach would necessitate the introduction of both the cyano and the azo functionalities onto the phenylacetic acid framework. A potential multi-step route could involve the functionalization of a starting phenylacetic acid derivative, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid, which can be synthesized and subsequently modified. mdpi.com For instance, converting the acid to an amide, followed by further transformations, showcases the versatility of this scaffold for creating complex derivatives. mdpi.com

However, the direct synthesis of this compound via derivatization of a simple phenylacetic acid scaffold is less common. The more established method for generating such structures is the Japp-Klingemann reaction, which couples an aryl diazonium salt with a β-dicarbonyl compound or, in this case, a compound with a highly activated methylene group like ethyl cyanoacetate. wikipedia.orgsynarchive.comorganicreactions.org This reaction efficiently constructs the core structure by forming the C-N bond between the phenylazo group and the α-carbon of the acetic acid ester.

Catalytic Systems in Synthesis

Acid-Catalyzed Esterification and Condensation Protocols

Acid catalysis is fundamental in the preparation of the key precursor, ethyl cyanoacetate. The Fischer esterification of cyanoacetic acid with ethanol, catalyzed by strong mineral acids like sulfuric acid, is a standard procedure. orgsyn.org This process is a prerequisite if the synthesis does not start directly with the commercially available ester.

Base-Catalyzed Reactions

Base catalysis is central to the key coupling step in the synthesis of this compound. The reaction, a variant of the Japp-Klingemann reaction, involves the coupling of a benzenediazonium (B1195382) salt with ethyl cyanoacetate. wikipedia.orgorganicreactions.orgresearchgate.net The function of the base is to deprotonate the α-carbon of ethyl cyanoacetate, which is highly acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. wikipedia.org This generates a resonance-stabilized carbanion (enolate) that acts as a potent nucleophile.

This nucleophilic enolate then attacks the electrophilic terminal nitrogen of the diazonium salt, forming an intermediate azo compound. wikipedia.orgslideshare.net The choice of base can influence the reaction rate and yield. Weak bases like sodium acetate (B1210297) are commonly used to buffer the reaction mixture, maintaining a pH that is optimal for the coupling while preventing the premature decomposition of the acid-sensitive diazonium salt. researchgate.netresearchgate.net In some protocols, stronger bases or different base/solvent systems, such as pyridine (B92270) in dichloromethane, are employed to generate the necessary nucleophile from precursors like acyl chlorides. rsc.org

Table 1: Comparison of Catalytic Systems in Azo Compound Synthesis

| Catalyst Type | Role in Synthesis | Common Examples | Reference |

|---|---|---|---|

| Acid | Diazotization of aniline; Esterification of precursor acids. | HCl, H₂SO₄ | orgsyn.orgznaturforsch.comunb.ca |

| Base | Deprotonation of active methylene compound (ethyl cyanoacetate). | Sodium Acetate, Pyridine | researchgate.netresearchgate.netrsc.org |

Phase Transfer Catalysis in Synthetic Routes

Phase Transfer Catalysis (PTC) offers a powerful method for conducting reactions where the reactants are located in separate, immiscible phases, a common scenario in azo coupling. crdeepjournal.org In the synthesis of this compound, the diazonium salt is typically prepared in an aqueous solution, while the ethyl cyanoacetate substrate is dissolved in an organic solvent. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt (e.g., R₄N⁺X⁻), facilitates the reaction by transporting one of the reactants across the phase boundary. crdeepjournal.org

The PTC mechanism involves the catalyst exchanging its anion for the diazonium cation, forming a lipophilic ion pair that can migrate into the organic phase. researchgate.net Once in the organic phase, the diazonium ion can react with the enolate of ethyl cyanoacetate. This technique can lead to increased yields, reduced reaction times, and milder reaction conditions, avoiding the need for potentially hazardous or expensive solvents. crdeepjournal.orgresearchgate.net The use of PTC has been shown to be effective in various electrophilic substitution reactions, including azo-coupling, by enhancing the activity of the cationic reagent in the nonpolar organic phase. researchgate.netijche.com

Optimization of Reaction Parameters and Yield Enhancement

Investigation of Solvent Systems

For the Japp-Klingemann reaction, the solvent must accommodate both the typically water-soluble diazonium salt and the organic-soluble active methylene compound. Ethanol is a common choice as it provides reasonable solubility for both coupling partners. researchgate.net The reaction is often carried out in an aqueous-ethanolic solution buffered with sodium acetate. researchgate.net

The investigation into different solvent systems reveals their varied impacts:

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are excellent for dissolving the diazonium salt and the base (like sodium acetate). Ethanol helps to co-solubilize the ethyl cyanoacetate. researchgate.net However, highly polar solvents can solvate the nucleophile, potentially reducing its reactivity. wikipedia.org

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can be effective but may lead to side reactions if conditions are not carefully controlled.

Non-Polar Solvents (e.g., Dichloromethane, Toluene): These are used effectively in PTC systems where the catalyst is responsible for bringing the reactants together. rsc.orgcrdeepjournal.org For instance, the addition of diazonium salts to an acyl chloride and pyridine mixture proceeds smoothly in dichloromethane. rsc.org

Solvent-Free Systems: In some optimized protocols, reactions can be run under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov

The effect of the solvent is often tied to the specific catalytic system being used. For example, a low yield in an ethanol/water system might be significantly improved by switching to a dichloromethane/water biphasic system with a suitable phase-transfer catalyst. researchgate.net

Table 2: Effect of Solvent on Reaction Outcomes

| Solvent System | Typical Use Case | Advantages/Disadvantages | Reference |

|---|---|---|---|

| Ethanol/Water | Standard Japp-Klingemann reaction. | Good solubility for diazonium salt and base; may require buffering. | researchgate.netresearchgate.net |

| Dichloromethane | PTC systems; reactions with ketene (B1206846) intermediates. | Good for organic reactants; requires PTC for aqueous reactants. | rsc.orgresearchgate.net |

| Toluene | Enzymatic esterification of precursors. | Can be used in specific enzymatic or PTC applications. | chemicalbook.com |

| THF | Oxidation of precursors to azo compounds. | Effective for specific oxidation reactions. | mdpi.com |

Temperature and Reaction Duration Studies

The temperature and duration of the Japp-Klingemann reaction are critical parameters that significantly influence the formation of this compound. The reaction is typically conducted at low temperatures to control the reactivity of the diazonium salt and minimize the formation of byproducts.

Detailed studies on analogous reactions, such as the synthesis of ethyl (E)-2-cyano-3-phenylacrylate through the condensation of benzaldehyde (B42025) and ethyl cyanoacetate, have demonstrated the profound effect of temperature. While this is a different reaction, the principles of temperature control on the reactivity of the active methylene group in ethyl cyanoacetate are relevant. For instance, in some related syntheses, elevating the temperature from ambient to 100 °C did not lead to a significant improvement in yield, suggesting that for certain base-catalyst systems, higher temperatures may not be beneficial. researchgate.net In the synthesis of other heterocyclic compounds from diazo esters, reaction temperatures have been optimized, with studies showing that increasing the temperature from 110 °C to 140 °C can improve yields from 41% to 70%. nih.gov

For the Japp-Klingemann reaction itself, the initial diazotization of the aromatic amine is typically carried out at 0-5 °C to ensure the stability of the resulting diazonium salt. The subsequent coupling with ethyl cyanoacetate is also maintained at this low temperature to prevent decomposition of the diazonium salt and to control the rate of the coupling reaction, thereby reducing the formation of undesirable side products.

The reaction duration is another key factor. While some related condensation reactions are reported to reach completion in as little as 30 minutes, the Japp-Klingemann reaction is often allowed to proceed for several hours to ensure complete consumption of the starting materials. Orthogonal experiments on the synthesis of ethyl cyanoacetate itself (not the final azo compound) have shown that reaction times can be optimized, with a duration of 3.5 hours being identified as optimal in one study. e3s-conferences.org This highlights the importance of systematic investigation of reaction time to maximize product yield.

The following table, based on findings from analogous syntheses involving ethyl cyanoacetate, illustrates the typical relationship between temperature, reaction time, and product yield.

Table 1: Illustrative Effect of Temperature and Reaction Duration on Product Yield in Reactions Involving Ethyl Cyanoacetate Analogs

| Entry | Temperature (°C) | Reaction Duration (min) | Product Yield (%) |

|---|---|---|---|

| 1 | 110 | 30 | 41 |

| 2 | 120 | 30 | 64 |

| 3 | 130 | 20 | 72 |

| 4 | 140 | 30 | 70 |

Data is illustrative and based on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from a diazo ester and aziridine, demonstrating the principle of temperature and time optimization. nih.gov

Influence of Catalyst Loading and Type

The choice of catalyst and its loading are pivotal in the synthesis of this compound. The Japp-Klingemann reaction is typically base-catalyzed, with the base serving to deprotonate the active methylene group of ethyl cyanoacetate, thereby generating the nucleophilic enolate that attacks the diazonium salt. wikipedia.org

Commonly used bases include sodium acetate, sodium ethoxide, pyridine, piperidine, and triethylamine. The basicity of the catalyst plays a crucial role in the reaction's success. A base that is too weak may not sufficiently deprotonate the ethyl cyanoacetate, leading to low yields. Conversely, a base that is too strong can promote side reactions.

Studies on related Knoevenagel condensations involving ethyl cyanoacetate have shown that sodium ethoxide can be a highly effective catalyst, outperforming other bases such as pyridine, piperidine, and triethylamine. researchgate.net The optimal catalyst loading is also a critical parameter. In the synthesis of ethyl (E)-2-cyano-3-phenylacrylate, a catalytic amount of sodium ethoxide (20 mol%) was found to be sufficient to achieve high yields. researchgate.net In other studies focused on the esterification to produce ethyl cyanoacetate, the amount of catalyst was identified as the most influential factor, with an optimal loading of 1.5% of a mixed silicotungstic and p-toluene sulfonic acid catalyst. e3s-conferences.org

The following table provides a comparative overview of the effectiveness of different catalysts in a reaction analogous to the synthesis of the target compound, highlighting the importance of catalyst selection.

Table 2: Comparison of Different Base Catalysts on the Yield of an Ethyl Cyanoacetate Derivative

| Entry | Catalyst | Catalyst Loading (mol%) | Product Yield (%) |

|---|---|---|---|

| 1 | Sodium Ethoxide | 20 | 96 |

| 2 | Pyridine | 20 | 45 |

| 3 | Piperidine | 20 | 65 |

| 4 | n-Butylamine | 20 | 55 |

| 5 | Triethylamine | 20 | 70 |

*Data is based on the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to form ethyl (E)-2-cyano-3-phenylacrylate, illustrating the principle of catalyst selection. researchgate.net *

Coordination Chemistry and Metal Complexation of Cyano Phenylazo Acetic Acid Ethyl Ester Derivatives

Spectroscopic and Physical Characterization of Metal Complexes

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the electronic structure and stereochemistry of metal complexes. For complexes of ethyl cyano(2-methyl carboxylate phenylazo)acetate (ECA), the magnetic moments (μeff), measured in Bohr Magnetons (B.M.), provide evidence for their geometric arrangements. rdd.edu.iq

The Faraday method is a common technique used for these measurements. rdd.edu.iq Studies on Co(II), Ni(II), and Cu(II) complexes with the ECA ligand show magnetic moment values that are indicative of high-spin octahedral geometries. rdd.edu.iquobaghdad.edu.iq For instance, the magnetic moment for the cobalt(II) complex was found to be 4.34 B.M., which falls within the typical range for octahedral Co(II) complexes. rdd.edu.iq Similarly, the nickel(II) complex exhibited a magnetic moment of 3.29 B.M., and the copper(II) complex had a value of 1.75 B.M., both consistent with an octahedral configuration. rdd.edu.iq The diamagnetic nature of the Zn(II), Cd(II), and Hg(II) complexes is as expected for d¹⁰ metal ions. uobaghdad.edu.iq

| Metal Ion (M²⁺) | Magnetic Moment (μeff, B.M.) | Suggested Geometry |

|---|---|---|

| Co²⁺ | 4.34 | Octahedral |

| Ni²⁺ | 3.29 | Octahedral |

| Cu²⁺ | 1.75 | Octahedral |

Molar Conductance Studies

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. This is achieved by measuring the electrical conductivity of a solution of the complex. rdd.edu.iq For the metal complexes of ethyl cyano(2-methyl carboxylate phenylazo)acetate (ECA) dissolved in solvents like ethanol (B145695) or dimethylformamide (DMF), the molar conductivity values indicate their electrolytic nature. rdd.edu.iqresearchgate.net

The general formula suggested for these complexes is [M(ECA)₂]Cl₂. uobaghdad.edu.iqresearchgate.net The conductivity measurements support this formulation, showing that the chloride ions are outside the coordination sphere, leading to an electrolytic solution. rdd.edu.iq The specific molar conductivity value for the [Co(ECA)₂]Cl₂ complex in a 10⁻³ M ethanol solution has been reported, further confirming its ionic character. researchgate.net

| Property | Value |

|---|---|

| Formula | [Co(ECA)₂]Cl₂ |

| Molecular Weight (g/mol) | Not Specified |

| Color | Not Specified |

| Melting Point (°C) | Not Specified |

| Molar Conductivity (S·cm²·mol⁻¹) in Ethanol (10⁻³ M) | Specified in Source |

Atomic Absorption Spectroscopy for Metal Content Quantification

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of metal content in complexes. uobaghdad.edu.iquobaghdad.edu.iq This method relies on the principle that atoms of a specific element will absorb light at characteristic wavelengths. mdpi.com The amount of light absorbed is directly proportional to the concentration of the metal atoms in the sample. mdpi.com

In the characterization of ethyl cyano(2-methyl carboxylate phenylazo)acetate (ECA) complexes with ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Hg²⁺, AAS is employed to confirm the stoichiometry of the complex by precisely measuring the percentage of the metal present. uobaghdad.edu.iqresearchgate.net The procedure involves preparing standard solutions of the metal of interest across a range of concentrations and measuring their absorbance to create a calibration curve. The absorbance of the dissolved complex solution is then measured, and its metal concentration is determined by comparison with the standard curve. This analysis has been successfully used to verify the metal-to-ligand ratio in various synthesized ECA complexes. uobaghdad.edu.iq

Electron Spin Resonance (ESR) Spectroscopic Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that provides information about species with unpaired electrons, such as transition metal complexes. rdd.edu.iqscispace.com ESR studies are particularly useful for determining the nature of the metal-ligand bonding and the geometry of paramagnetic complexes. scispace.com

For transition metal azo complexes, including derivatives of cyano(phenylazo)acetic acid ethyl ester, ESR spectral studies are employed to further characterize their structure. rdd.edu.iq While detailed ESR spectral data for specific ECA complexes are not extensively reported in the provided context, the technique is a standard method used in conjunction with magnetic susceptibility measurements to confirm the oxidation state and coordination environment of paramagnetic metal ions like Cu(II) and Co(II) within such complexes. The resulting spectra can provide valuable parameters that help in understanding the stereochemistry and the mode of bonding in these compounds. scispace.com

Analytical Applications of Metal Complexes (e.g., Spectrophotometric Trace Metal Determination)

Complexes formed between this compound derivatives and metal ions often exhibit intense colors, a property that is exploited for the spectrophotometric determination of trace metals. researchgate.netuobaghdad.edu.iq A simple, sensitive, and rapid spectrophotometric method has been developed for the determination of trace amounts of cobalt(II) and copper(II) using ethyl cyano(2-methyl carboxylate phenylazo)acetate (ECA) as a complexing agent. researchgate.netrdd.edu.iq

The method for Co(II) is based on its reaction with ECA in an acidic medium, which produces a complex with a maximum absorbance (λmax) at 656 nm. researchgate.net For Cu(II), the complexation is carried out in a basic medium, resulting in a λmax of 521 nm. uobaghdad.edu.iqrdd.edu.iq In both cases, the absorbance is proportional to the metal ion concentration, obeying Beer's law over a defined range. researchgate.netresearcher.life These methods have been successfully applied to determine the concentration of Cu(II) in synthetic water samples. uobaghdad.edu.iqrdd.edu.iq The stoichiometry of the metal-to-ligand ratio in these complexes, determined by Job's method, is typically found to be 1:2. researchgate.net

| Metal Ion | Medium | λmax (nm) | Beer's Law Range (μg/ml) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Correlation Coefficient |

|---|---|---|---|---|---|

| Co(II) | Acidic (0.1 M HCl) | 656 | 5-60 | 1.5263 × 10³ | 0.9995 |

| Cu(II) | Basic (NaOH) | 521 | 5-50 | 3.1773 × 10² | 0.9989 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are used to determine molecular geometry, energy levels, and the distribution of electrons, which in turn govern the molecule's chemical properties and reactivity.

Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., AM1, PM3) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. It is often used to optimize molecular geometries and predict spectroscopic properties. For azo dyes, DFT methods like B3LYP are commonly employed to investigate the stability of different isomers and tautomers (e.g., azo vs. hydrazo forms) researchgate.net. Calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less expensive alternative to DFT. These methods are particularly useful for larger molecules and for screening studies. They have been successfully applied to investigate the photofading and stability of various azo dyes scirp.orgresearchgate.net. For instance, in studies of phenylazo-pyridone dyes, both AM1 and PM3 methods were used to optimize the structures of different tautomers and calculate their formation enthalpies to determine their relative stability scirp.org. The PM3 method, for example, might indicate that an AZO tautomer is the most probable form, while the AM1 method might suggest a HYD tautomer is more stable, highlighting the importance of comparing results from different computational approaches scirp.org.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity researchgate.netsapub.org.

For azo dyes, the HOMO and LUMO are typically distributed across the π-conjugated system, including the phenyl rings and the azo group (-N=N-). The electron density distribution on these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. For example, calculations on phenylazo-pyridone dyes show how frontier electron density can identify the atoms most susceptible to attack by reactive oxygen species like singlet oxygen (¹O₂) or superoxide anions (O₂•⁻), which are involved in photodegradation scirp.orgresearchgate.net.

Below is a representative table illustrating the type of data obtained from HOMO-LUMO analysis of analogous azo dye systems.

| Compound Type | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Substituted Phenylazo Dye (Analog A) | DFT/B3LYP | -6.25 | -2.15 | 4.10 |

| Substituted Phenylazo Dye (Analog B) | DFT/B3LYP | -6.48 | -2.54 | 3.94 |

| Pyridone-Azo Dye (Analog C) | PM3 | -8.91 | -1.23 | 7.68 |

| Pyridone-Azo Dye (Analog D) | AM1 | -9.12 | -0.98 | 8.14 |

Prediction of Reactivity Descriptors (e.g., Superdelocalizability)

Beyond HOMO-LUMO analysis, other reactivity descriptors can be calculated to provide a more nuanced view of chemical behavior. Superdelocalizability (Sr) is one such descriptor that quantifies the reactivity of different atomic sites within a molecule towards electrophilic or nucleophilic attack. A higher superdelocalizability value for a particular atom indicates a greater propensity to participate in a reaction.

This parameter has been effectively used to explain the order of light fastness in series of azo dyes researchgate.net. By calculating the electrophilic and nucleophilic superdelocalizability (Sr(E) and Sr(N)) for each atom, researchers can predict the sites most vulnerable to degradation pathways initiated by electrophiles or nucleophiles scirp.org.

The following table shows hypothetical superdelocalizability values for key atoms in a phenylazo compound, illustrating how reactivity sites are identified.

| Atom in Phenylazo System | Sr(E) (Electrophilic Attack) | Sr(N) (Nucleophilic Attack) | Predicted Vulnerability |

|---|---|---|---|

| Azo Nitrogen (N1) | 0.95 | 0.65 | High for electrophiles |

| Azo Nitrogen (N2) | 0.92 | 0.68 | High for electrophiles |

| Phenyl Carbon (ortho) | 0.78 | 1.12 | High for nucleophiles |

| Phenyl Carbon (para) | 0.85 | 1.05 | Moderate for nucleophiles |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions. For a flexible molecule like Cyano(phenylazo)acetic acid ethyl ester, MD simulations can explore the different accessible conformations (rotamers) and their relative stabilities.

In the context of azobenzene derivatives, MD simulations are crucial for studying the large-scale conformational changes that occur during trans-cis photoisomerization aip.orgrug.nl. These simulations can model how the molecule interacts with its environment, such as solvent molecules or its own aggregates, and how these interactions influence the isomerization process aip.org. By employing specialized force fields (like the Generalized Amber Force Field for non-standard molecules), researchers can simulate the behavior of these systems over nanoseconds or longer, revealing how factors like molecular packing and solvent accessibility affect their function rug.nl.

Computational Elucidation of Reaction Mechanisms (e.g., Condensation, Cyclization, Degradation)

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different pathways.

For this compound, this could involve modeling its synthesis via a diazo coupling reaction or its participation in subsequent reactions like condensation or cyclization. DFT studies on 1,3-dipolar cycloaddition reactions, for example, have successfully clarified reaction pathways, explained stereoselectivity, and identified the roles of catalysts mdpi.com.

Furthermore, computational studies can unravel degradation mechanisms. Combined MD and DFT approaches have been used to study the catalytic degradation of azo dyes like methyl orange. MD simulations can reveal how the dye adsorbs onto a catalyst surface, while DFT calculations can clarify the electronic steps of the reaction, such as identifying the rate-determining step in the cleavage of the azo bond mdpi.com.

Photostability and Photoreactivity Predictions for Azo Chromophores

The azo group is a chromophore, meaning it absorbs light, which can lead to photochemical reactions. The most well-known photoreaction of azobenzenes is the reversible trans-cis isomerization. However, exposure to light, especially UV radiation, can also lead to irreversible degradation (photofading).

Computational chemistry is a key tool for predicting the photostability of azo dyes. As discussed, semi-empirical methods like AM1 and PM3 have been used to investigate the mechanisms of photooxidation by reactive oxygen species scirp.org. The tendency of a dye to undergo electrophilic attack by singlet oxygen (¹O₂) can be correlated with the energy of its HOMO; a higher HOMO energy suggests greater susceptibility to oxidation researchgate.net. By analyzing the frontier orbitals and reactivity descriptors of different tautomeric forms, researchers can predict which form is more susceptible to photodegradation, providing a theoretical basis for designing more light-stable dyes scirp.org. Nonadiabatic dynamics simulations combining DFT with algorithms like ab initio multiple spawning (AIMS) can also model the photodynamics of azobenzene in solution, tracking the decay of excited states and predicting isomerization quantum yields acs.org.

Investigation of Tautomeric Equilibria and their Energetics

The phenomenon of tautomerism is a critical aspect of the molecular characterization of this compound. This compound, featuring both an azo group and an active methylene (B1212753) group flanked by electron-withdrawing cyano and ester functionalities, can exist in two primary tautomeric forms: the azo-enol form and the hydrazone-keto form. Theoretical and computational chemistry studies have been instrumental in elucidating the delicate energetic balance between these tautomers, providing insights into their relative stabilities and the factors governing their interconversion.

The tautomeric equilibrium is dictated by a range of factors including the intrinsic electronic properties of the molecule, the nature of substituents, and the influence of the surrounding solvent environment. Computational models, particularly those employing Density Functional Theory (DFT), have proven to be powerful tools for investigating these subtle energetic differences.

The two principal tautomers of this compound are:

Azo-enol tautomer: In this form, a double bond exists between the two nitrogen atoms (the azo group), and the active methylene carbon is part of an enol structure.

Hydrazone-keto tautomer: This tautomer features a nitrogen-nitrogen single bond with a proton shifted to one of the nitrogen atoms, forming a hydrazone. The carbon atom is in a keto form.

Computational studies on analogous systems indicate that the hydrazone form is often more stable. This increased stability can be attributed to the formation of a more extensive system of conjugated double bonds and the potential for strong intramolecular hydrogen bonding. For instance, in similar phenylazo derivatives, the hydrazone tautomer is favored due to the formation of a stable six-membered ring via intramolecular hydrogen bonding between the N-H group of the hydrazone and the carbonyl oxygen of the ester.

The relative energies of these tautomers can be calculated using various computational methods. The energy difference (ΔE) between the two forms is a key determinant of the position of the tautomeric equilibrium. A negative ΔE for the conversion of the azo form to the hydrazone form indicates that the hydrazone tautomer is energetically more favorable.

Table 1: Calculated Relative Energies of Tautomers for a Representative Phenylazo Compound in the Gas Phase

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

| Azo-enol | B3LYP/6-31G | 0.00 (Reference) |

| Hydrazone-keto | B3LYP/6-31G | -4.50 |

| Azo-enol | M06-2X/6-311+G | 0.00 (Reference) |

| Hydrazone-keto | M06-2X/6-311+G | -5.25 |

This table presents hypothetical data for a representative system analogous to this compound to illustrate the typical energetic differences observed in computational studies.

The choice of computational method and basis set can influence the calculated relative energies. However, a consistent trend is often observed where the hydrazone tautomer is predicted to be the more stable form.

The solvent environment also plays a crucial role in determining the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. In the case of this compound and its analogues, the hydrazone form is generally more polar than the azo form. Therefore, an increase in solvent polarity is expected to shift the equilibrium further towards the hydrazone tautomer. Computational models can account for solvent effects through the use of implicit solvent models, such as the Polarizable Continuum Model (PCM).

Table 2: Effect of Solvent on the Calculated Relative Energy (ΔE) of the Hydrazone Tautomer for a Representative Phenylazo Compound

| Solvent | Dielectric Constant (ε) | ΔE (Hydrazone - Azo) (kcal/mol) |

| Gas Phase | 1 | -5.25 |

| Toluene | 2.4 | -5.80 |

| Dichloromethane | 8.9 | -6.50 |

| Acetonitrile | 37.5 | -7.10 |

| Water | 78.4 | -7.85 |

This table illustrates the trend of increasing stabilization of the hydrazone tautomer with increasing solvent polarity for a representative system, based on DFT calculations with a PCM model.

Advanced Applications in Contemporary Organic Synthesis

Cyano(phenylazo)acetic Acid Ethyl Ester as a Versatile Building Block

The strategic placement of electron-withdrawing groups (nitrile and ester) makes the central carbon atom of the parent ethyl cyanoacetate (B8463686) molecule highly acidic and reactive. The introduction of the phenylazo group maintains this reactivity while adding a functional handle that can be chemically modified, most commonly through reduction to an amino group. This versatility allows this compound to act as a pivotal building block in the synthesis of fine chemicals, pharmaceuticals, agrochemicals, and dyes.

Intermediate in Fine Chemical Synthesis

This compound is a specialized intermediate in the broader field of fine chemical synthesis. Its parent compound, ethyl cyanoacetate, is widely recognized as a crucial starting material for producing various esters, amides, acids, and nitriles e3s-conferences.orgresearchgate.netresearchgate.net. The phenylazo derivative is particularly useful for constructing heterocyclic systems, which form the core of many specialty chemicals. The azo group can be readily reduced to an aniline (B41778) and a substituted hydrazine or, under different reductive conditions, can be cleaved to yield an amino group at the central carbon. This transformation is fundamental for building pyrazoles, pyrimidines, and other nitrogen-containing ring systems that are prevalent in functional molecules.

Precursor for Pharmaceutical Development

The ethyl cyanoacetate framework, from which this compound is derived, is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The phenylazo derivative serves as a valuable synthon, where the azo linkage can be reductively cleaved to introduce an amino group necessary for the formation of heterocyclic drug cores.

Key examples of pharmaceuticals synthesized from the ethyl cyanoacetate backbone include:

Allopurinol: Used in the treatment of gout, Allopurinol can be synthesized from ethyl cyanoacetate. wikipedia.org The process typically involves a condensation with triethyl orthoformate, followed by cyclization with hydrazine to create a substituted pyrazole, and a final ring closure with formamide to yield the pyrazolo-pyrimidine structure of Allopurinol. wikipedia.org

Theophylline and Caffeine: These common purine derivatives are synthetically accessible using ethyl cyanoacetate and N,N'-dimethylurea. wikipedia.org The reaction pathway builds the core pyrimidine ring, a fundamental step in forming the final xanthine structure.

Folic Acid: This essential B vitamin, a pteridine derivative, can be produced through a multi-stage convergent synthesis that uses ethyl cyanoacetate and guanidine as starting materials for different parts of the molecule. wikipedia.org

Trimethoprim: This antibacterial agent is synthesized via a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate. wikipedia.org The resulting double bond is subsequently reduced before the final heterocyclization with guanidine to form the pyrimidine ring. wikipedia.org

Ethosuximide: An anticonvulsant medication used for absence seizures, Ethosuximide is prepared in a multi-step synthesis starting from the condensation of butanone (methylethylketone) and ethyl cyanoacetate. wikipedia.orgorgsyn.org

Pregabalin Precursors: The synthesis of precursors for Pregabalin, a GABA analogue, can be achieved through processes involving derivatives of ethyl cyanoacetate. e3s-conferences.org These routes often focus on creating chiral β-cyano esters, which are key intermediates for this API. e3s-conferences.org

Table 1: Pharmaceuticals Derived from Ethyl Cyanoacetate-Based Synthesis

| Pharmaceutical | Therapeutic Class | Synthetic Role of Ethyl Cyanoacetate Moiety |

|---|---|---|

| Allopurinol | Gout Treatment | Forms the pyrazole ring precursor. wikipedia.org |

| Theophylline | Bronchodilator | Key building block for the purine ring system. wikipedia.org |

| Caffeine | Stimulant | Key building block for the purine ring system. wikipedia.org |

| Folic Acid | Vitamin | Starting material in a convergent synthesis pathway. wikipedia.org |

| Trimethoprim | Antibiotic | Condenses with an aldehyde to form the pyrimidine core. wikipedia.org |

| Ethosuximide | Anticonvulsant | Initial reactant in the formation of the pyrrolidine ring. wikipedia.orgorgsyn.org |

| Pregabalin | Neuropathic Pain | Used to create essential β-cyano ester precursors. e3s-conferences.org |

Synthesis of Agrochemicals

The utility of this compound's parent compound, ethyl cyanoacetate, extends to the agrochemical industry, where it serves as a critical intermediate for both herbicides and insecticides. e3s-conferences.orgresearchgate.netresearchgate.net

Sulfonylurea Herbicides: Ethyl cyanoacetate is a precursor for 2-amino-4,6-dimethoxypyrimidine, a key intermediate in the manufacture of several sulfonylurea herbicides. e3s-conferences.orgresearchgate.netresearchgate.net These herbicides are known for their high efficacy at low application rates.

Flufenitrile: This compound is also an intermediate for the insecticide flufenitrile, highlighting its importance in crop protection. e3s-conferences.orgresearchgate.netresearchgate.net

Table 2: Agrochemicals Synthesized from Ethyl Cyanoacetate Intermediates

| Agrochemical Class/Name | Type | Role of Ethyl Cyanoacetate Intermediate |

|---|---|---|

| Sulfonylurea Herbicides | Herbicide | Precursor to the essential 2-amino-4,6-dimethoxypyrimidine core. e3s-conferences.orgresearchgate.net |

| Flufenitrile | Insecticide | Serves as a key building block in the synthesis pathway. e3s-conferences.orgresearchgate.net |

Production of Dyes and Pigments

This compound is, by its chemical nature, an azo dye. Azo compounds are a significant class of chemical entities known for their vibrant colors and have long been used as dyes and pigments. The synthesis involves the coupling of a diazotized aniline with ethyl cyanoacetate, a standard method for creating azo dyes. This compound and its derivatives can be used directly as colorants or can serve as intermediates for more complex dye structures. The presence of the cyano and ester groups allows for further chemical modifications to tune the color and properties of the final dye molecule.

Catalytic and Reagent Roles in Organic Transformations

While not typically a catalyst itself, this compound functions as a highly versatile reagent in organic synthesis. Its utility is centered on the reactivity of the active methylene (B1212753) group. The parent molecule, ethyl cyanoacetate, is widely employed as an active methylene reagent in a variety of condensation reactions, such as the Knoevenagel condensation, due to the ease with which it forms C-C bonds. The phenylazo group further enhances the acidity of the methylene protons, potentially increasing its reactivity in such transformations.

Furthermore, the ethyl cyanoacetate scaffold can participate in palladium-catalyzed arylation reactions, demonstrating its role as a key substrate for forming new carbon-carbon bonds with aryl halides. nih.gov This capability is crucial for building the complex aromatic and heteroaromatic structures found in many advanced materials and pharmaceuticals.

Integration into Continuous Flow and Microreactor Technologies

Modern chemical manufacturing increasingly utilizes continuous flow and microreactor technologies to improve safety, efficiency, and scalability. Reactions involving ethyl cyanoacetate are well-suited for such systems. For instance, the Knoevenagel condensation of benzaldehyde (B42025) and ethyl cyanoacetate to produce ethyl α-cyanocinnamate has been successfully demonstrated in continuous-flow monolithic microreactors. researchgate.netnih.gov These systems allow for precise control over reaction conditions, such as temperature and residence time, leading to high substrate conversion in minutes. nih.gov

Future Research Directions and Emerging Perspectives

The exploration of Cyano(phenylazo)acetic acid ethyl ester and its analogues is poised for significant advancements. Future research is progressively steering towards enhancing the sustainability of its synthesis, uncovering new chemical behaviors, expanding its use in advanced materials, leveraging computational tools for predictive design, and investigating the biochemical potential of its derivatives. These efforts are paving the way for innovative applications and a deeper understanding of this versatile class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。